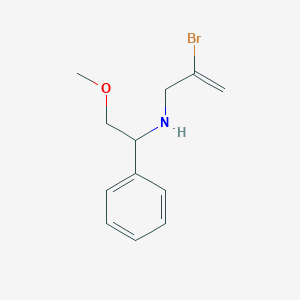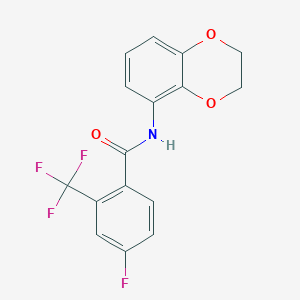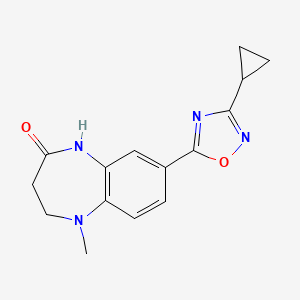
N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride, also known as TFB-TAP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. TFB-TAP is a sulfonamide derivative that has been synthesized and studied for its biological and pharmacological properties.
科学研究应用
N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride has potential applications in various fields of scientific research. One of the primary areas of interest is in the field of neuroscience. This compound has been shown to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. This inhibition of VMAT2 by this compound leads to a decrease in the release of these neurotransmitters, which can have significant effects on behavior and mood.
Another area of interest for this compound is in the field of cancer research. This compound has been shown to have antitumor activity in various types of cancer cells, including breast, prostate, and lung cancer cells. The mechanism of action of this compound in cancer cells is not fully understood, but it is believed to involve the inhibition of lysosomal function, which leads to cell death.
作用机制
The mechanism of action of N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride is primarily related to its ability to inhibit the function of specific proteins. As mentioned earlier, this compound inhibits the function of VMAT2, which leads to a decrease in the release of monoamine neurotransmitters. In addition to this, this compound has been shown to inhibit the function of lysosomes, which are responsible for the degradation of cellular waste.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. The inhibition of VMAT2 by this compound leads to a decrease in the release of monoamine neurotransmitters, which can have significant effects on behavior and mood. In addition to this, the inhibition of lysosomes by this compound leads to cell death, which can be beneficial in the treatment of cancer.
实验室实验的优点和局限性
The advantages of using N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride in lab experiments include its potency and specificity for VMAT2 and lysosomes. This compound is a potent inhibitor of these proteins, which makes it an ideal tool for studying their function in cells. The limitations of using this compound in lab experiments include its toxicity and potential for off-target effects. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride. One area of interest is in the development of new drugs based on the structure of this compound. The potent inhibition of VMAT2 and lysosomes by this compound makes it an attractive target for drug development. Another area of interest is in the study of this compound in animal models. The effects of this compound on behavior and mood can be studied in animal models to better understand its potential therapeutic applications. Finally, the development of new synthesis methods for this compound can lead to improved yields and lower costs, which can make it more accessible for scientific research.
合成方法
N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 3,4,5-trifluorobenzenesulfonyl chloride with 2-aminopentylamine to form N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide. This intermediate product is then reacted with hydrochloric acid to form this compound hydrochloride. The synthesis of this compound is a complex process that requires careful attention to detail and proper equipment.
属性
IUPAC Name |
N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2S.ClH/c1-2-3-7(15)6-16-19(17,18)8-4-9(12)11(14)10(13)5-8;/h4-5,7,16H,2-3,6,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZFASSBGYLZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNS(=O)(=O)C1=CC(=C(C(=C1)F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Aminopyrrolidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanone](/img/structure/B7640998.png)
![(4-Chloro-2-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641003.png)
![2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)
![1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)

![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)

![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)

![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)

![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)